molecular formula C14H10N2O9S B052650 奥沙拉嗪-O-硫酸盐 CAS No. 116430-58-1

奥沙拉嗪-O-硫酸盐

货号 B052650
CAS 编号: 116430-58-1
分子量: 382.3 g/mol
InChI 键: BAHPNDUIXQQXRU-VIZOYTHASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Olsalazine-O-sulfate is a compound related to olsalazine, a medication used for treating ulcerative colitis. It has been identified as an acid-labile metabolite of olsalazine, implying it undergoes decomposition in acidic conditions. The discovery of olsalazine-O-sulfate contributes to the understanding of olsalazine's metabolism and its pharmacological activities.

Synthesis Analysis

The synthesis of olsalazine involves a multi-step process starting from salicylic acid. It undergoes esterification, sulfonylation, deoxidize, diazotization coincidence, and hydrolysis. The optimal conditions for the deoxidize reaction have been established, yielding a product with 20% total yield and 90% purity by weight (Wang Yu-huan, 2007).

Molecular Structure Analysis

Olsalazine-based metal-organic frameworks (MOFs) have been synthesized using olsalazine as a ligand, showcasing its capability to form structures with high surface areas and large pore apertures. These MOFs demonstrate the complex molecular structure potential of olsalazine and its derivatives, including olsalazine-O-sulfate (D. Levine et al., 2016).

Chemical Reactions and Properties

Olsalazine and its metabolites, including olsalazine-O-sulfate, undergo various chemical reactions, indicating their active roles in biological systems. For example, the azo link in olsalazine is crucial for its anti-inflammatory properties by affecting neutrophil responses (Teresa M. Neal, C. Winterbourn, M. Vissers, 1987).

Physical Properties Analysis

The acid-labile nature of olsalazine-O-sulfate suggests it has unique physical properties, especially in relation to its stability and solubility in different pH environments. This characteristic is critical for its identification and quantification in biological samples, as it can be distinguished from olsalazine under specific conditions (N. Ahnfelt, H. Agback, 1988).

Chemical Properties Analysis

The chemical properties of olsalazine-O-sulfate, such as its reactivity and interaction with other compounds, play a significant role in its pharmacological effects. Studies on olsalazine highlight its inhibitory effects on superoxide production and granule enzyme release, which are closely mimicked by olsalazine-O-sulfate, indicating the importance of its chemical structure in modulating biological responses (Teresa M. Neal, C. Winterbourn, M. Vissers, 1987).

科学研究应用

  1. 炎症性肠病 (IBD) 的治疗:

    • 溃疡性结肠炎: 奥沙拉嗪主要用于治疗溃疡性结肠炎。它通过将美沙拉嗪(5-氨基水杨酸)输送到结肠中,同时避免与磺胺吡啶载体相关的副作用,作为一种抗炎剂。它已有效改善了很大一部分患者的临床体征和症状,并维持了慢性溃疡性结肠炎病例的缓解 (Wadworth 和 Fitton, 1991).
  2. 药代动力学和副作用:

    • 腹泻和不良反应: 奥沙拉嗪会增加净管腔水分分泌并加速胃肠道转运,导致一些患者腹泻。然而,它通常耐受性良好,与柳氮磺吡啶相比过敏反应较少。剂量调整和与食物一起服用可以减轻腹泻等一些不良反应 (Wadworth 和 Fitton, 1991).
  3. 药物相互作用和毒性:

    • 骨髓抑制: 有证据表明,服用奥沙拉嗪和 6-巯基嘌呤的患者会出现骨髓抑制。这可能是由于奥沙拉嗪及其代谢物奥沙拉嗪-O-硫酸盐作为硫嘌呤甲基转移酶的非竞争性抑制剂,导致 6-硫嘌呤核苷酸的毒性浓度增加 (Lewis 等人, 1997).
  4. 药物递送的生物相容性平台:

    • 金属有机骨架: 奥沙拉嗪已被用来合成介孔金属有机骨架,在药物递送中具有潜在应用,特别是针对胃肠道疾病。这些骨架可以在生理条件下释放奥沙拉嗪和其他包封药物等治疗剂 (Levine 等人, 2016).
  5. 禁忌症和注意事项:

    • 放射治疗: 奥沙拉嗪在盆腔放射治疗期间禁用,因为已发现它会增加接受此类治疗的患者腹泻的发生率和严重程度 (Martenson 等人, 1996).
  6. 用于药物释放的分子纳米纤维:

    • 超分子水凝胶: 奥沙拉嗪与三肽衍生物结合,可以形成超分子水凝胶,在还原后经历凝胶-溶相变,允许 5-氨基水杨酸受控释放。这可能导致用于特定部位药物递送的新型生物材料 (Li 等人, 2010).

安全和危害

Severe intoxication may lead to electrolyte and blood pH imbalance and potentially to organ damage . It is recommended to use with caution in patients with renal impairment, since renal tubular damage has been reported in animals and rarely in postmarketing surveillance .

未来方向

Olsalazine is used to treat ulcerative colitis in adults when another medication (sulfasalazine) could not be tolerated . It is in a class of medications called anti-inflammatory agents . Future research may focus on its potential uses in other inflammatory conditions.

属性

IUPAC Name

5-[(3-carboxy-4-sulfooxyphenyl)diazenyl]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O9S/c17-11-3-1-7(5-9(11)13(18)19)15-16-8-2-4-12(25-26(22,23)24)10(6-8)14(20)21/h1-6,17H,(H,18,19)(H,20,21)(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGXLRXDXJZSTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)OS(=O)(=O)O)C(=O)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Olsalazine-O-sulfate

CAS RN

116430-58-1
Record name Olsalazine-O-sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116430581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Olsalazine-O-sulfate
Reactant of Route 2
Olsalazine-O-sulfate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Olsalazine-O-sulfate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Olsalazine-O-sulfate
Reactant of Route 5
Reactant of Route 5
Olsalazine-O-sulfate
Reactant of Route 6
Reactant of Route 6
Olsalazine-O-sulfate

Citations

For This Compound
6
Citations
LD Lewis, A Benin, CL Szumlanski… - Clinical …, 1997 - Wiley Online Library
… determine whether olsalazine or olsalazine-O-sulfate was capable … Olsalazine and its metabolite olsalazine-O-sulfate were … of TPMT by olsalazine and olsalazine-O-sulfate (because …
Number of citations: 183 ascpt.onlinelibrary.wiley.com
EM Ryde - 1992 - books.google.com
The delivery of a drug to the desired site of action is the ultimate aim of most pharmaceutical research work. When the site of action is as difficult to reach as the large intestine, …
Number of citations: 20 books.google.com
S Zhou - Current Clinical Pharmacology, 2006 - ingentaconnect.com
… Olsalazine and olsalazine-O-sulfate are potent noncompetitive inhibitors of recombinant human TPMT, and there was a case report where a patient with refractory Crohn's disease had …
Number of citations: 98 www.ingentaconnect.com
GS Padgaonkar - 2010 - search.proquest.com
A novel colon targeted tablet formulation was developed using pectin as the carrier and Olsalazine sodium as the model drug. The tablets were coated with inulin followed by shellac …
Number of citations: 0 search.proquest.com
SF Zhou, B Chowbay - Current Pharmacogenomics, 2007 - ingentaconnect.com
… Olsalazine and olsalazine-O-sulfate are potent non-competitive inhibitors of recombinant human TPMT and concurrent administration of olsalazine with 6-MP in a patient with refractory …
Number of citations: 6 www.ingentaconnect.com
SA Coulthard, AV Boddy - Handbook of Anticancer …, 2004 - books.google.com
… TPMT is subject to non-competitive inhibition by sulfasalazine and its metabolite 5-aminosalicylic acid (ASA), olsalzine and olsalazine-Osulfate, drugs that are used in the treatment of …
Number of citations: 0 books.google.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。